3-(1-(3-(2-Methoxynaphthalen-1-yl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione
Description
The compound 3-(1-(3-(2-Methoxynaphthalen-1-yl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is a structurally complex molecule featuring a pyrrolidine ring fused to an imidazolidine-2,4-dione core. The pyrrolidine moiety is substituted with a propanoyl group bearing a 2-methoxynaphthalen-1-yl substituent, which introduces significant steric bulk and electron-donating properties. The presence of the naphthyl group may enhance lipophilicity and binding affinity to hydrophobic protein pockets, making this compound of interest in drug discovery .
Properties
IUPAC Name |
3-[1-[3-(2-methoxynaphthalen-1-yl)propanoyl]pyrrolidin-3-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-28-18-8-6-14-4-2-3-5-16(14)17(18)7-9-19(25)23-11-10-15(13-23)24-20(26)12-22-21(24)27/h2-6,8,15H,7,9-13H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQSOJUEIVPGJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CCC(=O)N3CCC(C3)N4C(=O)CNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-(3-(2-Methoxynaphthalen-1-yl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione (referred to as Compound A ) is a derivative of imidazolidine-2,4-dione that has garnered interest due to its potential biological activities. This article explores the biological activity of Compound A, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound A features a complex structure that includes:
- An imidazolidine core
- A pyrrolidine moiety
- A methoxynaphthalene substitution
This structural diversity is believed to contribute significantly to its biological properties.
Anticancer Activity
Recent studies have indicated that derivatives of imidazolidine-2,4-dione exhibit notable anticancer properties. For instance, compounds similar to Compound A have shown significant antiproliferative effects against various cancer cell lines, including MDA-MB-231 (a triple-negative breast cancer cell line).
Table 1: Anticancer Activity of Imidazolidine Derivatives
| Compound | Cell Line | Concentration (µM) | Effect on Cell Viability (%) | Reference |
|---|---|---|---|---|
| Compound A | MDA-MB-231 | 100 | Significant cytotoxic effect | |
| IM-3 | MDA-MB-231 | 100 | 50% inhibition | |
| IM-7 | Various | 50 | Induced hypotension |
In a study evaluating the effects of various imidazolidine derivatives, Compound A demonstrated a significant reduction in cell viability at concentrations above 100 µM after 72 hours of incubation, suggesting its potential as an anticancer agent.
The mechanism through which Compound A exerts its effects appears to involve several pathways:
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Inhibition of Migration : In vitro assays demonstrated that Compound A inhibited the migration of MDA-MB-231 cells, which is crucial for metastasis.
- Endothelial Receptor Activation : Some studies suggest that related compounds may activate endothelial muscarinic receptors, leading to nitric oxide (NO) release, which can contribute to vasodilation and reduced peripheral resistance .
In Vitro Studies
A series of in vitro experiments were conducted using various concentrations of Compound A on the MDA-MB-231 cell line. The results indicated:
- At 10 µM concentration, a 64.52% inhibition rate in cell migration was observed after 24 hours.
- The cytotoxic effect was statistically significant at higher concentrations (p = 0.0079) after 72 hours .
Comparative Analysis with Other Compounds
Comparative studies with other thiazole derivatives indicated that while some derivatives exhibited lower cytotoxicity, Compound A maintained a favorable profile in both antiproliferative and anti-migratory activities. This highlights its potential as a lead compound for further drug development.
Comparison with Similar Compounds
Structural Features
The following table summarizes key structural and synthetic differences between the target compound and related analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
